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3-[(4-iodophenoxy)methyl]benzohydrazide Documentation Hub

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  • Product: 3-[(4-iodophenoxy)methyl]benzohydrazide

Core Science & Biosynthesis

Foundational

CAS number for 3-[(4-iodophenoxy)methyl]benzohydrazide derivatives

Topic: CAS Number & Technical Profile: 3-[(4-Iodophenoxy)methyl]benzohydrazide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists Executive Summary The compound 3-[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Number & Technical Profile: 3-[(4-Iodophenoxy)methyl]benzohydrazide Derivatives Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The compound 3-[(4-iodophenoxy)methyl]benzohydrazide belongs to a specialized class of phenoxymethylbenzohydrazides . These scaffolds are critical intermediates in medicinal chemistry, often investigated for their antimicrobial, anticancer (specifically EGFR kinase inhibition), and enzyme inhibitory properties (e.g., cholinesterase or tyrosinase).

While the specific 4-iodo derivative is a research-grade molecule often synthesized de novo in SAR (Structure-Activity Relationship) campaigns, its structural analogs are well-indexed. This guide provides the technical roadmap for its identification, synthesis, and characterization, using the commercially indexed 3-bromo analog as a reference standard.

Part 1: Chemical Identity & Registry

Target Compound Identification
  • Chemical Name: 3-[(4-iodophenoxy)methyl]benzohydrazide

  • Molecular Formula: C₁₄H₁₃IN₂O₂

  • Molecular Weight: 368.17 g/mol

  • Core Scaffold: Benzohydrazide linked via a methylene ether bridge to an iodinated phenol.

Reference Standards (CAS Registry)

As this specific derivative is often a custom library component, it may not possess a widely circulated public CAS number. Researchers should utilize the 3-bromo analog for scaffold validation and the precursor reagents for synthesis registration.

Compound IdentityCAS NumberRole in Protocol
3-[(3-Bromophenoxy)methyl]benzohydrazide 438220-29-2 Structural Reference Standard (Closest Analog)
4-Iodophenol 540-38-5 Key Reagent (Aryl halide source)
Methyl 3-(chloromethyl)benzoate 34040-64-7 Key Reagent (Linker source)
Hydrazine Hydrate 7803-57-8 Key Reagent (Hydrazinolysis)

Part 2: Synthesis & Experimental Protocol

Directive: The synthesis follows a convergent pathway involving a Williamson ether synthesis followed by nucleophilic acyl substitution (hydrazinolysis).

Reaction Workflow (DOT Visualization)

SynthesisPath Reagent1 Methyl 3-(chloromethyl)benzoate (CAS: 34040-64-7) Base K2CO3 / Acetone Reflux 8h Reagent1->Base Reagent2 4-Iodophenol (CAS: 540-38-5) Reagent2->Base Intermediate Intermediate Ester Methyl 3-[(4-iodophenoxy)methyl]benzoate Base->Intermediate Ether Synthesis Step2 Ethanol Reflux 4-6h Intermediate->Step2 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Step2 Product Target Product 3-[(4-iodophenoxy)methyl]benzohydrazide Step2->Product Hydrazinolysis

Figure 1: Convergent synthesis pathway for the target benzohydrazide derivative.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis (Formation of the Ester Intermediate)

  • Rationale: Potassium carbonate (

    
    ) is selected as a mild base to deprotonate the 4-iodophenol without hydrolyzing the methyl ester of the benzoate linker. Acetone is the preferred solvent due to its polarity and ease of removal.
    
  • Protocol:

    • Dissolve 4-iodophenol (1.0 eq) and methyl 3-(chloromethyl)benzoate (1.0 eq) in anhydrous acetone.

    • Add anhydrous

      
        (2.0 eq) and catalytic KI  (potassium iodide) to accelerate the substitution via the Finkelstein mechanism.
      
    • Reflux the mixture for 8–10 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

    • Workup: Filter inorganic salts while hot. Evaporate solvent. Recrystallize the residue from ethanol to obtain Methyl 3-[(4-iodophenoxy)methyl]benzoate.

Step 2: Hydrazinolysis (Formation of the Hydrazide)

  • Rationale: Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. Ethanol is used as a solvent to ensure solubility of the ester while allowing the hydrazide product (which is often less soluble) to precipitate upon cooling, driving the equilibrium forward.

  • Protocol:

    • Dissolve the intermediate ester in absolute ethanol (10 mL/g).

    • Add hydrazine hydrate (99%, 5.0 eq) dropwise. Note: Excess hydrazine prevents the formation of the dimer (diacylhydrazine).

    • Reflux for 4–6 hours.

    • Isolation: Cool the reaction mixture to 0°C. The target benzohydrazide will precipitate as a white/off-white solid.

    • Filter, wash with cold ethanol, and dry under vacuum.

Part 3: Characterization & Quality Control

To validate the identity of 3-[(4-iodophenoxy)methyl]benzohydrazide , the following spectral signatures must be confirmed.

TechniqueExpected Signal / Characteristic
IR Spectroscopy 3300–3200 cm⁻¹ : N-H stretch (hydrazide doublet).1650–1660 cm⁻¹ : C=O stretch (amide I).1240 cm⁻¹ : C-O-C stretch (ether linkage).
¹H NMR (DMSO-d₆) δ 5.2 ppm : Singlet (2H), O-CH₂-Ar (Characteristic benzylic ether).δ 9.8 ppm : Broad Singlet (1H), -CONH-.δ 4.5 ppm : Broad Singlet (2H), -NH₂.δ 7.0–8.0 ppm : Aromatic protons (Pattern distinct for meta-substitution on benzoyl ring and para-substitution on iodophenoxy ring).
Mass Spectrometry m/z 369 [M+H]⁺ : Base peak corresponding to the protonated molecular ion.Look for characteristic iodine isotopic pattern (Mass defect).

Part 4: Biological Applications & SAR Logic

The phenoxymethylbenzohydrazide scaffold is a "privileged structure" in drug discovery.

4.1 Mechanism of Action (Enzyme Inhibition) Research into analogs (such as the 3-bromo variant) suggests this scaffold operates via Hydrogen Bonding & Halogen Bonding :

  • Hydrazide Motif: Forms bidentate hydrogen bonds with active site residues (e.g., Serine or Histidine) in enzymes like Acetylcholinesterase (AChE) or Tyrosinase.

  • Iodo-Substituent: The iodine atom at the para-position is capable of forming a Halogen Bond (sigma-hole interaction) with backbone carbonyls in the target protein, potentially increasing potency 10–100x compared to the chloro- or fluoro-analogs.

4.2 SAR Diagram (Structure-Activity Relationship)

SAR Core Core Scaffold: 3-[(4-iodophenoxy)methyl]benzohydrazide Linker Methylene Linker (-CH2-) Flexible spacer; allows conformational adaptation. Core->Linker Hydrazide Hydrazide (-CONHNH2) Pharmacophore for H-bonding; Metal chelation site. Core->Hydrazide Iodo 4-Iodo Group Lipophilic & Halogen Bond Donor; Enhances membrane permeability. Core->Iodo

Figure 2: Structural dissection of the pharmacophore features.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77174, p-Toluohydrazide (Benzohydrazide Analogs). Retrieved from [Link]

  • Organic Syntheses. (2011). Regioselective Synthesis of Pyrazoles via Hydrazones. Organic Syntheses, 88, 77-86. (Reference for Hydrazine chemistry). Retrieved from [Link]

  • Marmara University. (2023). Synthesis and Biological Evaluation of Benzohydrazide Derivatives. Drug Development Research. (Context for Phenoxymethylbenzohydrazide activity).[1][2][3][4] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Design and Evaluation of Novel Benzohydrazide Derivatives with Halogenated Phenoxy Moieties

Topic: Novel benzohydrazide derivatives with halogenated phenoxy groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Rationale The benzohydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel benzohydrazide derivatives with halogenated phenoxy groups Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Rationale

The benzohydrazide scaffold (


) is a "privileged structure" in medicinal chemistry, capable of binding to multiple diverse biological targets including bacterial DNA gyrase, tubulin, and receptor tyrosine kinases (e.g., EGFR).

This guide focuses on a specific subclass: Benzohydrazides functionalized with halogenated phenoxy groups . The incorporation of a halogenated phenoxy moiety serves three critical medicinal chemistry objectives:

  • Lipophilicity Modulation: The halogen atom (F, Cl, Br) increases

    
    , enhancing membrane permeability.
    
  • Metabolic Stability: Halogenation, particularly at the para position, blocks metabolic oxidation (e.g., by CYP450).

  • Target Affinity: The phenoxy group provides a hydrophobic anchor for

    
     stacking, while the halogen can engage in "sigma-hole" interactions with carbonyl backbone oxygens in the target protein.
    

Chemical Synthesis Strategy

The synthesis of these derivatives typically follows a convergent pathway. The core workflow involves the formation of the benzohydrazide backbone followed by functionalization (Schiff base formation or cyclization).

Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 4-Halophenol + 4-Fluorobenzonitrile Inter1 Intermediate 1: 4-(4-Halophenoxy)benzonitrile Start->Inter1 K2CO3, DMF, Reflux (SNAr) Inter2 Intermediate 2: Ethyl 4-(4-halophenoxy)benzoate Inter1->Inter2 EtOH, H2SO4, Reflux (Pinner/Hydrolysis) Core Core Scaffold: 4-(4-Halophenoxy)benzohydrazide Inter2->Core NH2NH2·H2O, EtOH, Reflux Final Final Derivative: Schiff Base / Heterocycle Core->Final Aldehyde/Ketone (Condensation)

Figure 1: Convergent synthetic pathway for accessing phenoxy-substituted benzohydrazide libraries.

Detailed Protocol: Synthesis of 4-(4-Chlorophenoxy)benzohydrazide

Reagents: 4-Chlorophenol, 4-Fluorobenzonitrile, Potassium Carbonate (


), DMF, Ethanol, Sulfuric Acid, Hydrazine Hydrate (99%).

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Dissolve 4-chlorophenol (10 mmol) and 4-fluorobenzonitrile (10 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous

    
     (15 mmol) and heat the mixture to 100°C for 6 hours under nitrogen.
    
  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of starting phenol indicates completion.

  • Pour into ice water. Filter the precipitate, wash with water, and recrystallize from ethanol to yield 4-(4-chlorophenoxy)benzonitrile.

Step 2: Pinner Synthesis/Esterification

  • Dissolve the nitrile intermediate in absolute ethanol (30 mL).

  • Add concentrated

    
     (2 mL) dropwise. Reflux for 12 hours.
    
  • Evaporate solvent, neutralize with

    
     solution, and extract with ethyl acetate.
    
  • Evaporate organic layer to yield Ethyl 4-(4-chlorophenoxy)benzoate.

Step 3: Hydrazinolysis (Core Formation)

  • Dissolve the ester (5 mmol) in ethanol (15 mL).

  • Add hydrazine hydrate (20 mmol, 4 eq) slowly.

  • Reflux for 4–6 hours. A white precipitate typically forms upon cooling.[1]

  • Purification: Filter the solid, wash with cold ethanol and ether. Recrystallize from ethanol.

    • Expected Yield: >80%[2][3][4]

    • Melting Point: ~146–148°C (Lit.[5] value check required).

Medicinal Chemistry & SAR Analysis

The structure-activity relationship (SAR) of these derivatives hinges on three regions:

RegionModificationEffect on Activity
Region A: Halogen F vs Cl vs Br F: Increases metabolic stability; minimal steric impact.Cl/Br: Increases lipophilicity (

); fills hydrophobic pockets (e.g., in EGFR).
Region B: Phenoxy Linker Ether (-O-) Provides flexibility allowing the molecule to adopt a "U" or "L" shape to fit active sites. The ether oxygen can act as a weak H-bond acceptor.
Region C: Hydrazide Schiff Base (-N=CH-) Condensation with aldehydes creates a rigid linker. Electron-withdrawing groups (e.g.,

) on the distal ring often enhance antimicrobial activity by increasing the acidity of the -NH- proton.
Mechanism of Action: EGFR Kinase Inhibition (Anticancer)

Benzohydrazides with bulky hydrophobic groups (like chlorophenoxy) mimic the adenine ring of ATP, binding to the hinge region of kinases.

EGFR_Inhibition EGFR EGFR Tyrosine Kinase (Active State) Signal Downstream Signaling (RAS/RAF/MEK) EGFR->Signal ATP ATP Binding ATP->EGFR Activates Proliferation Cell Proliferation Signal->Proliferation Inhibitor Benzohydrazide Derivative (Ligand) Inhibitor->EGFR Competitive Inhibition (Hinge Region Binding) Inhibitor->Signal Blocks

Figure 2: Mechanism of competitive inhibition of EGFR by benzohydrazide derivatives.

Biological Evaluation Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

Protocol:

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration showing no visible turbidity is the MIC.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

In Vitro Cytotoxicity Assay (MTT)

Objective: Assess antiproliferative activity against cancer cell lines (e.g., A549, MCF-7).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates; incubate 24h.
    
  • Treatment: Add test compounds at varying concentrations (0.1 – 100

    
    M) for 48h.
    
  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL in PBS); incubate 4h at 37°C.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

  • Calculation: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Data Summary (Representative)

The following table summarizes typical activity ranges for halogenated phenoxy benzohydrazides based on recent literature [1, 2].

Compound IDR (Halogen)R' (Hydrazide Sub.)MIC (S. aureus) [

g/mL]
IC50 (MCF-7) [

M]
BH-01 4-ClH (Unsubstituted)64.0> 50
BH-02 4-Cl4-NO2-Benzylidene4.012.5
BH-03 4-F2,4-Cl-Benzylidene8.05.2
Ref -Doxorubicin-1.8

Note: The introduction of the hydrazone linkage (BH-02, BH-03) significantly improves biological activity compared to the free hydrazide.

References

  • Synthesis and biological evaluation of benzohydrazide derivatives containing dihydropyrazoles as potential EGFR kinase inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Benzohydrazide derivatives with interesting antibacterial activity. Source: International Journal of Molecular Sciences (via ResearchGate) URL:[Link]

  • Synthesis and Antimicrobial Activity of Some Novel Benzimidazole Hydrazides. Source: Asian Journal of Chemistry URL:[Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Source: International Journal of Applied Research URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Sonogashira Coupling Conditions for 4-Iodophenoxy Benzohydrazide Derivatives

Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4][5][6] The reaction's utility is underscored by its typically mild conditions, which often include room temperature reactions and the use of mild bases, allowing for excellent functional group tolerance.[1]

This guide provides a detailed exploration of the Sonogashira coupling reaction, with a specific focus on its application to 4-iodophenoxy benzohydrazide derivatives. These scaffolds are of significant interest in medicinal chemistry, and the ability to efficiently introduce alkyne moieties opens up a vast chemical space for the development of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols for the coupling of these specific substrates, and offer troubleshooting guidance to overcome common challenges.

Mechanistic Overview: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is often considered the rate-determining step of the overall reaction.[8]

  • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[8]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide.

  • Transmetalation: This copper acetylide then participates in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L)₂ Pd0->ArPdIL2 Oxidative Addition (Ar-I) ArPdC≡CR_L2 Ar-Pd(II)-(C≡CR)(L)₂ ArPdIL2->ArPdC≡CR_L2 Transmetalation ArPdC≡CR_L2->Pd0 Reductive Elimination Product Product ArPdC≡CR_L2->Product Ar-C≡CR CuI Cu(I) AlkyneCu [R-C≡C-H---Cu(I)] CuI->AlkyneCu + R-C≡C-H CuAcetylide R-C≡C-Cu AlkyneCu->CuAcetylide + Base - H-Base⁺ CuAcetylide->ArPdIL2

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocols

Materials and Reagents
  • Substrate: 4-Iodophenoxy benzohydrazide (synthesis can be adapted from similar benzohydrazide preparations).[9][10][11][12][13]

  • Alkyne: A variety of terminal alkynes can be used.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used.[7]

  • Copper Co-catalyst: Copper(I) iodide (CuI).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous and degassed solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Inert Gas: Argon or Nitrogen.

General Procedure for Sonogashira Coupling of 4-Iodophenoxy Benzohydrazide

The following is a general protocol that can be optimized for specific substrates.

Experimental_Workflow start Start reagents Combine 4-iodophenoxy benzohydrazide, alkyne, CuI, and solvent in a Schlenk flask. start->reagents degas Degas the mixture by three freeze-pump-thaw cycles. reagents->degas inert Backfill with an inert gas (Ar or N₂). degas->inert catalyst Add Pd catalyst and base under a positive pressure of inert gas. inert->catalyst reaction Stir at room temperature or heat as required. Monitor by TLC or LC-MS. catalyst->reaction workup Perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification end End purification->end

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in benzohydrazide condensation reactions

Welcome to the Technical Support Center for benzohydrazide condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize hydrazone formation in their s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for benzohydrazide condensation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize hydrazone formation in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a dynamic resource, addressing common points of failure and frequently asked questions in a direct, question-and-answer format.

Troubleshooting Guide: Addressing Low Yields

Low yields in benzohydrazide condensations are a frequent yet solvable issue. The key is a systematic approach to identifying the root cause. This section provides a logical workflow to diagnose and remedy common problems.

Q1: My reaction has stalled, or the yield is significantly lower than expected. Where do I start?

This is the most common issue. Low conversion or yield can typically be traced back to one of four areas: reaction conditions, reagent quality, side reactions, or work-up and purification losses.

To systematically diagnose the issue, follow the workflow below. Each step is detailed in the subsequent questions.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_side_reactions Side Reaction Issues cluster_workup Work-up Issues start Low Yield Observed reagents Step 1: Verify Reagent Integrity & Stoichiometry start->reagents conditions Step 2: Assess Reaction Conditions (pH, Temp, Time) reagents->conditions Reagents OK reagent_purity Impure Aldehyde or Benzohydrazide? reagents->reagent_purity side_reactions Step 3: Investigate Potential Side Reactions conditions->side_reactions Conditions OK ph_issue Suboptimal pH? conditions->ph_issue workup Step 4: Evaluate Work-up & Purification Protocol side_reactions->workup Side Rxns Minimal azine_formation Azine Formation Detected? side_reactions->azine_formation solution Yield Improved workup->solution Protocol Optimized solubility_loss Product Loss Due to Solubility? workup->solubility_loss reagent_degradation Degraded Starting Materials? stoichiometry Incorrect Stoichiometry? temp_issue Incorrect Temperature? time_issue Insufficient Reaction Time? solvent_issue Improper Solvent Choice? hydrolysis Product Hydrolysis? purification_loss Inefficient Purification?

Caption: Systematic workflow for troubleshooting low yields.

Q2: How do I assess my reagents? What are the common pitfalls?

Reagent integrity is paramount. Compromised starting materials are a primary cause of reaction failure.

  • Purity of Benzohydrazide: Benzohydrazide should be a white crystalline solid.[1] Discoloration (yellow or brown) can indicate degradation. It is sensitive to humidity and should be stored in a cool, dark, dry place.[2] If its purity is in doubt, recrystallization from ethanol is a viable purification method.[3]

  • Purity of the Carbonyl Compound (Aldehyde/Ketone): Aldehydes are notoriously prone to oxidation to the corresponding carboxylic acids upon exposure to air.[4] This is a significant issue as the carboxylic acid will not participate in the condensation. Use freshly distilled or newly purchased aldehydes whenever possible. Proper storage, such as under an inert atmosphere and at low temperatures, can mitigate degradation.[4]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the benzohydrazide can help drive the reaction to completion, especially if the aldehyde is particularly valuable or prone to side reactions.

Q3: My reagents are pure. How do I optimize the reaction conditions?

The condensation reaction is an equilibrium process, and its rate is highly dependent on the conditions. The mechanism involves two key steps: nucleophilic attack of the hydrazine on the carbonyl, followed by an acid-catalyzed dehydration.[5]

Reaction_Mechanism Reactants Benzohydrazide + Aldehyde Intermediate Tetrahedral Intermediate (Hemiaminal) Reactants->Intermediate Nucleophilic Attack Intermediate->Reactants Reversible Product Benzoylhydrazone + H₂O Intermediate->Product Dehydration (Rate-Limiting, Acid-Catalyzed) Product->Intermediate Hydrolysis

Caption: General mechanism of benzohydrazide condensation.

  • pH Control is Critical: The reaction is typically fastest at a mildly acidic pH (around 4-6).[6]

    • Causality: The dehydration of the tetrahedral intermediate is the rate-limiting step and is catalyzed by acid.[7] However, at a pH that is too low (e.g., <3), the hydrazine nucleophile becomes excessively protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl.[8] A catalytic amount of a weak acid like glacial acetic acid is often sufficient.[9]

  • Temperature and Reaction Time: Many condensations proceed well at room temperature, but heating to reflux in solvents like ethanol is common to increase the rate and drive the reaction to completion.[9][10] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time; prolonged heating can sometimes promote side reactions.

  • Solvent Choice: The choice of solvent can influence reaction kinetics.[7][11]

    • Protic Solvents (Ethanol, Methanol): These are the most common solvents. They are effective at solvating the reactants and are suitable for reactions run at room temperature or reflux.[5][9]

    • Aprotic Polar Solvents (Acetonitrile, DMF): These can sometimes lead to higher conversions in shorter times.[11] However, product solubility might differ, affecting work-up.

    • Water Removal: Since water is a byproduct, its removal can shift the equilibrium toward the product.[12] For stubborn reactions, using a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene) can be effective.

ParameterRecommendationRationale
pH Mildly acidic (4-6)Catalyzes the rate-limiting dehydration step without deactivating the nucleophile.[7][8]
Catalyst Glacial Acetic Acid (catalytic)Provides the necessary protons for catalysis without making the solution too acidic.[9]
Temperature Room Temp to RefluxBalances reaction rate against potential side reactions. Higher temps favor the thermodynamic product.
Solvent Ethanol or MethanolGood solubility for reactants and often allows for product precipitation upon cooling.[10]
Q4: I've optimized conditions, but my NMR shows significant impurities. What are the likely side reactions?

The most common side reaction is the formation of an azine .[6]

  • Azine Formation: This occurs when the initially formed benzoylhydrazone reacts with a second molecule of the aldehyde. This is more prevalent if an excess of the aldehyde is used or if the reaction is run for an extended period under harsh conditions.[12][13]

    • Mechanism: The hydrazone still possesses a nucleophilic -NH2 group that can attack another aldehyde molecule, leading to a symmetrical or unsymmetrical azine after dehydration.[14]

  • Hydrolysis: The formation of hydrazones is reversible.[12] During work-up, especially if strong aqueous acids are used, the product can hydrolyze back to the starting materials. It's best to perform aqueous washes with neutral or slightly basic solutions (e.g., saturated sodium bicarbonate) if the product is stable under those conditions.

Q5: The reaction looks complete by TLC, but I'm losing a lot of product during work-up and purification. How can I prevent this?

Product loss during isolation is a frequent contributor to low overall yield.

  • Precipitation/Crystallization: Many benzoylhydrazones are crystalline solids with limited solubility in the reaction solvent (e.g., ethanol) at room temperature.[10] Cooling the reaction mixture in an ice bath can maximize precipitation before filtration.

  • Washing the Crude Product: After filtering the precipitated product, wash it with a small amount of cold solvent (the same one used for the reaction). Using room temperature or warm solvent will dissolve some of your product.

  • Recrystallization: This is the most effective method for purifying solid hydrazones.[6][10] The key is selecting an appropriate solvent system.

    • Ideal Solvent: The product should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-4°C).[15]

    • Common Solvents: Ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane are good starting points.[6][16] Sometimes dissolving in a minimal amount of hot DMF and then carefully adding water until turbidity persists can induce crystallization upon cooling.[16]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, column chromatography is the next step. However, be aware that some hydrazones can be unstable on silica gel, potentially leading to decomposition.[10] Using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes help.

Frequently Asked Questions (FAQs)

Q: What is the role of an acid catalyst in the reaction? A: The acid catalyst protonates the hydroxyl group of the tetrahedral intermediate, turning it into a good leaving group (water). This facilitates the rate-limiting dehydration step to form the C=N double bond of the hydrazone.[5][7]

Q: Can I use a stronger acid like HCl or H₂SO₄? A: While strong acids can be effective catalysts, they significantly increase the risk of protonating the benzohydrazide starting material, rendering it non-nucleophilic and stopping the reaction.[8] They can also promote hydrolysis of the product during the reaction or work-up. A weak acid like acetic acid is generally a safer and more effective choice.[9]

Q: Are there alternatives to acid catalysis? A: Yes, nucleophilic catalysis has been shown to be highly effective. Organocatalysts like aniline and, more effectively, anthranilic acids can accelerate hydrazone formation at neutral pH.[17][18] These catalysts work by first forming a highly reactive imine intermediate with the aldehyde, which is then rapidly attacked by the hydrazine.[8]

Q: My aldehyde is electron-poor (e.g., nitro-substituted). How does this affect the reaction? A: Electron-withdrawing groups on the aldehyde make the carbonyl carbon more electrophilic, which generally speeds up the initial nucleophilic attack by the benzohydrazide. These reactions often proceed faster and may require milder conditions than those with electron-rich aldehydes.[19]

Q: What about sterically hindered aldehydes or ketones? A: Steric hindrance around the carbonyl group can significantly slow down the initial nucleophilic attack. For these substrates, you will likely need to increase the reaction temperature (reflux) and extend the reaction time to achieve good conversion.[6]

Q: What is the difference between kinetic and thermodynamic control in this reaction? A: While not as commonly discussed as in other reactions, these concepts can apply. At lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest.[20] At higher temperatures, the reaction becomes more reversible, allowing equilibrium to be established and favoring the most thermodynamically stable product.[21][22] For hydrazones, this can be relevant if different isomers (E/Z) or regioisomers can form. The more stable isomer (often the E-isomer) would be favored under thermodynamic conditions (higher temperature, longer reaction time).

Q: Can I use microwave-assisted synthesis for this reaction? A: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating benzohydrazide condensations, often reducing reaction times from hours to minutes and improving yields.[2][3][23] The rapid heating provided by microwaves can efficiently overcome the activation energy for the reaction.

Experimental Protocols

Protocol 1: Standard Benzohydrazide Condensation (Acid-Catalyzed)

This protocol describes a general method for the condensation of a substituted benzaldehyde with benzohydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted benzaldehyde (1.0 eq) in ethanol (approximately 5-10 mL per gram of aldehyde).

  • Reagent Addition: Add benzohydrazide (1.05 eq) to the stirred solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (60-80 °C). Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The formation of a precipitate often indicates product formation. A typical reaction time is 2-6 hours.[9]

  • Isolation: Once the reaction is complete (as judged by the consumption of the limiting reagent on TLC), cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small volume of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). Dry the purified product under vacuum.

Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide

This protocol details the synthesis of the benzohydrazide starting material from a methyl ester, which can then be used in condensations.[2][23]

  • Reaction Setup: In a microwave-safe vessel, combine methyl benzoate (1.0 eq) and hydrazine hydrate (1.2 eq).

  • Microwave Irradiation: Add a small amount of ethanol (e.g., 1 mL) as a polar solvent to facilitate microwave heating. Subject the mixture to microwave irradiation (e.g., 3-5 minutes at 300-500 W). Caution: Reactions with hydrazine can become exothermic. Monitor pressure and temperature carefully.

  • Isolation: After cooling, a white precipitate of benzohydrazide should form. Add cold water to the vessel to aid precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be recrystallized from hot ethanol if necessary.[3]

References

  • Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. Available at: [Link]

  • de Souza, R. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. Available at: [Link]

  • Wikipedia contributors. (2023). Azine. Wikipedia. Available at: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. ACS Publications. Available at: [Link]

  • de Souza, R. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

  • Wikipedia contributors. (2023). Hydrazone. Wikipedia. Available at: [Link]

  • Kolb, V. M., et al. (1989). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry, 54(11), 2775–2777. Available at: [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Bioconjugation. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]

  • Kolb, V. M., et al. (1989). On the mechanism of formation of azines from hydrazones. ACS Publications. Available at: [Link]

  • de Souza, R. F., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available at: [Link]

  • ResearchGate. (2018). The proposed mechanism of formation of azines by reaction between... ResearchGate. Available at: [Link]

  • Mohamad, S. A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research, 10(1), 29-37. Available at: [Link]

  • Patil, A., et al. (2017). Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. Molecules, 22(8), 1253. Available at: [Link]

  • Allan Chemical Corporation. (2025). Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. Available at: [Link]

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. University of Calgary. Available at: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). How to purify hydrazone? ResearchGate. Available at: [Link]

  • Higgs, P. L., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: An experimental and computational study. Organic & Biomolecular Chemistry, 17(12), 3148–3155. Available at: [Link]

  • AIP Publishing. (2017). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Conference Proceedings. Available at: [Link]

  • Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia. Available at: [Link]

  • Mohamad, S. A., et al. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Neliti. Available at: [Link]

  • Khan, I., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 26(16), 4983. Available at: [Link]

  • El-Shaieb, K. M., et al. (2009). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 64(10), 1221-1227. Available at: [Link]

  • Higgs, P. L., et al. (2019). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Semantic Scholar. Available at: [Link]

  • Mohamad, S. A., et al. (2022). Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. Neliti. Available at: [Link]

  • ResearchGate. (2021). Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

  • Konovalova, S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5797-5802. Available at: [Link]

  • ResearchGate. (2021). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). ResearchGate. Available at: [Link]

  • Impactfactor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Impactfactor. Available at: [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. YouTube. Available at: [Link]

  • ResearchGate. (2009). Structure of the condensation products of 3-sulfanylpropionic acid hydrazide with aldehydes, ketones, and aldoses. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Reaction of aldehyde I with acid hydrazides. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2018). Impact of adsorbate–substrate interaction on nanostructured thin films growth during low-pressure condensation. Beilstein Journals. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Characterization of Benzohydrazide Amide vs. Ether Linkers

Executive Summary In drug discovery and supramolecular chemistry, the choice between a Benzohydrazide Amide linker (often utilized for pH-sensitive drug release or rigid scaffolding) and an Ether linker (utilized for hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and supramolecular chemistry, the choice between a Benzohydrazide Amide linker (often utilized for pH-sensitive drug release or rigid scaffolding) and an Ether linker (utilized for hydrolytic stability and flexibility) is a critical design decision.

This guide provides a technical comparison of their Fourier Transform Infrared (FTIR) spectral signatures. The distinction is binary and robust: Benzohydrazide linkers are defined by a dominant Carbonyl (Amide I) and N-H stretch, whereas Ether linkers are characterized by the complete absence of these features and the presence of intense C-O-C stretching vibrations in the fingerprint region.

Part 1: Theoretical Foundation & Spectral Physics

To interpret the spectra accurately, one must understand the vibrational modes driving the signal.

Benzohydrazide Amide Linker (-C(=O)-NH-NH-)

The benzohydrazide moiety combines a benzene ring with a hydrazide group. The "amide" designation refers to the


 and 

bonds connecting the hydrazine to the aromatic ring.
  • The "Alpha Effect": The adjacent nitrogen atoms (-NH-NH-) create a unique electronic environment. The repulsion between lone pairs can stiffen the bond, but the conjugation with the benzene ring lowers the

    
     frequency compared to non-conjugated aliphatic amides.
    
  • H-Bonding: These linkers are strong hydrogen bond donors and acceptors. In solid-state (KBr pellet), this results in significant broadening and red-shifting of the N-H and C=O bands.

Ether Linker (R-O-R' or Ar-O-R)

Ether linkages are chemically inert and lack the dipole moment changes associated with carbonyls or labile protons.

  • Dipole Moment: The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     bond has a strong dipole moment, making the stretching vibration ($ \nu{C-O} $) one of the most intense bands in the IR spectrum.
    
  • Symmetry: Aliphatic ethers (like PEG chains) show different profiles than Aryl-Alkyl ethers (like Anisole derivatives) due to resonance stiffening of the Ar-O bond.

Part 2: Spectral Fingerprinting (Head-to-Head Comparison)

The following table synthesizes characteristic peak assignments. All wavenumbers are approximate and depend on the specific substituents and sample state (solid vs. solution).

Table 1: Critical Diagnostic Peaks
Vibrational ModeBenzohydrazide Linker (Amide)Ether Linker (Aliphatic/Aromatic)Diagnostic Note
Carbonyl (C=O) Stretch 1630 – 1680 cm⁻¹ (Strong)ABSENT The "Smoking Gun." If this peak is missing, it is not a benzohydrazide.
N-H Stretch 3150 – 3400 cm⁻¹ (Med/Strong)ABSENT Benzohydrazides often show a doublet or broad band due to H-bonding.
Amide II (N-H Bend) 1500 – 1560 cm⁻¹ (Medium)ABSENT A coupling of N-H bending and C-N stretching.
C-O-C Stretch (Asym) Absent1050 – 1275 cm⁻¹ (Very Strong)Aliphatic: 1080–1150 cm⁻¹Aromatic: 1200–1275 cm⁻¹
C-O-C Stretch (Sym) Absent800 – 1050 cm⁻¹ (Med/Weak)Secondary confirmation for ethers.
N-N Stretch ~1000 – 1100 cm⁻¹ (Weak)AbsentOften obscured by other fingerprint bands; not reliable for primary ID.

*Note: If the benzohydrazide molecule contains alkoxy substituents (e.g., a methoxy group on the ring), C-O-C peaks will appear, but the C=O and N-H peaks will remain the distinguishing features.

Visualization: Spectral Assignment Flowchart

The following diagram illustrates the logical decision process for distinguishing these linkers based on spectral data.

FTIR_Decision_Tree Start Unknown Linker Spectrum Check_CO Check 1630-1680 cm⁻¹ (Strong Band?) Start->Check_CO Has_CO Band Present (C=O) Check_CO->Has_CO Yes No_CO Band Absent Check_CO->No_CO No Check_NH Check 3150-3400 cm⁻¹ (Broad/Doublet?) Has_CO->Check_NH Confirm_Benzo Confirmed: Benzohydrazide Amide Check_NH->Confirm_Benzo Yes Ambiguous Inconclusive / Mixed Check_NH->Ambiguous No (Possible Tertiary Amide) Check_COC Check 1050-1275 cm⁻¹ (Very Strong Band?) No_CO->Check_COC Confirm_Ether Confirmed: Ether Linker Check_COC->Confirm_Ether Yes Check_COC->Ambiguous No

Caption: Logical workflow for distinguishing Benzohydrazide vs. Ether linkers using primary FTIR bands.

Part 3: Experimental Protocol (Self-Validating)

To ensure the data matches the theoretical values above, the sample preparation must be rigorous. Moisture is the enemy of Benzohydrazide analysis (water absorbs in the N-H region).

Method: Solid-State Analysis (KBr Pellet vs. ATR)

Recommendation: Use ATR (Attenuated Total Reflectance) with a Diamond crystal for speed and reproducibility. Use KBr pellets only if high-resolution transmission data is required for weak bands.

Step-by-Step Protocol:
  • Background Correction:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air only) to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Drying (Critical Step):

    • Benzohydrazide:[1][2] Vacuum dry the sample at 40°C for 2 hours. Hygroscopic water will appear as a broad hump at 3400 cm⁻¹, masking the N-H doublet.

    • Ether: Less critical, but ensure solvent (e.g., DCM, Ether) is fully evaporated. Residual solvent peaks (C-Cl at 700 cm⁻¹) can confuse the fingerprint region.

  • Acquisition:

    • Place sample on crystal. Apply pressure until the preview spectrum intensity stabilizes.

    • Settings: 32 scans, 4 cm⁻¹ resolution.

  • Validation Check:

    • Benzohydrazide:[1][2] Look for the Amide I peak at ~1650 cm⁻¹. If it is split, you may have different polymorphs or rotamers.[3]

    • Ether: Look for the massive C-O stretch at ~1100 cm⁻¹.[4] It should be one of the strongest peaks in the spectrum.

Part 4: Application Case Study – Reaction Monitoring

A common synthetic route involves coupling a Benzohydrazide to an aldehyde (forming a hydrazone) or alkylating a precursor to form an ether. FTIR is ideal for monitoring these conversions.

Scenario: Synthesis of an Ether Linker from an Alcohol

Reaction:



  • T=0 (Start): Spectrum dominated by O-H stretch (3200-3500 cm⁻¹, broad).

  • T=End (Product):

    • Disappearance of the broad O-H band.

    • Appearance of the strong C-O-C band at 1050-1250 cm⁻¹.[5]

    • Validation: If a C=O peak appears (1700+), oxidation occurred (impurity).

Scenario: Benzohydrazide Formation

Reaction:



  • T=0 (Ester): Carbonyl at ~1720 cm⁻¹ (Ester C=O).

  • T=End (Hydrazide):

    • Shift of Carbonyl to ~1650 cm⁻¹ (Amide I).

    • Appearance of N-H doublet at 3200-3300 cm⁻¹.

Visualization: Reaction Monitoring Pathway

Reaction_Monitoring Precursor Precursor (Ester) Reaction Reaction: + N2H4 Precursor->Reaction Spec_Prec FTIR: ν(C=O) ~1720 cm⁻¹ No N-H Precursor->Spec_Prec Product Product (Benzohydrazide) Reaction->Product Spec_Prod FTIR: ν(C=O) ~1650 cm⁻¹ ν(N-H) 3200-3300 cm⁻¹ Product->Spec_Prod

Caption: Spectral shift observed during the conversion of an ester precursor to a benzohydrazide linker.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Amide I/II and Ether assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Benzohydrazide. National Institute of Standards and Technology. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for specific C-O-C and hydrazide shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. [Link]

Sources

Validation

Comparative Docking Analysis of 3-[(4-iodophenoxy)methyl]benzohydrazide Against Key Bacterial Targets

A Senior Application Scientist's Guide to In Silico Evaluation of a Novel Benzohydrazide Derivative In the face of mounting antimicrobial resistance, the discovery and development of novel antibacterial agents are of par...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Evaluation of a Novel Benzohydrazide Derivative

In the face of mounting antimicrobial resistance, the discovery and development of novel antibacterial agents are of paramount importance. Benzohydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial effects.[1][2] This guide provides a comprehensive comparative docking study of a specific derivative, 3-[(4-iodophenoxy)methyl]benzohydrazide, against a panel of validated bacterial targets. By juxtaposing its predicted binding affinities and interaction patterns with established antibiotics, we aim to elucidate its potential mechanisms of action and prioritize it for further experimental validation.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antibacterial drug discovery. It offers not just a protocol but a field-proven perspective on the strategic application of molecular docking to accelerate the identification of promising new chemical entities.

Introduction to 3-[(4-iodophenoxy)methyl]benzohydrazide and Its Therapeutic Potential

Hydrazide-hydrazones, a class of compounds characterized by the azomethine group (-NH–N=CH-), are known for their diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular activities.[3][4][5] The benzohydrazide scaffold, in particular, has been the subject of numerous studies, demonstrating its potential as a versatile starting point for the design of new therapeutic agents. The title compound, 3-[(4-iodophenoxy)methyl]benzohydrazide, incorporates key structural features that suggest potential antibacterial efficacy. The iodophenoxy group can enhance lipophilicity, potentially aiding in membrane translocation, while the benzohydrazide core provides a scaffold for diverse interactions with biological targets.

Strategic Selection of Bacterial Targets and Comparator Compounds

The selection of appropriate bacterial targets is critical for a meaningful in silico evaluation. Based on the known mechanisms of action of hydrazide-containing compounds and other broad-spectrum antibiotics, we have selected the following validated targets from key pathogenic bacteria:

  • DNA Gyrase B (GyrB) from Escherichia coli : A type II topoisomerase that is a well-established target for antibacterial drugs.[3] It plays a crucial role in DNA replication, transcription, and repair.

  • Penicillin-Binding Protein 2a (PBP2a) from Staphylococcus aureus : A key enzyme involved in the synthesis of the bacterial cell wall.[6] Targeting PBP2a is a proven strategy for combating methicillin-resistant S. aureus (MRSA).

  • Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis : An essential enzyme in the mycobacterial fatty acid synthesis pathway and the primary target for the frontline anti-tuberculosis drug isoniazid, a hydrazide derivative.

  • β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus : A crucial enzyme in the initiation of fatty acid biosynthesis, making it an attractive target for novel antibiotics.[7][8]

As a benchmark for comparison, we have selected Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic known to target DNA gyrase, and Oxacillin , a penicillinase-resistant beta-lactam antibiotic that inhibits penicillin-binding proteins.

Experimental Workflow: A Validated Molecular Docking Protocol

The following protocol outlines a robust and reproducible methodology for performing comparative molecular docking studies. The causality behind each step is explained to ensure a thorough understanding of the process.

Ligand and Protein Preparation

Rationale: Proper preparation of both the ligand (3-[(4-iodophenoxy)methyl]benzohydrazide and comparators) and the protein targets is paramount for accurate docking simulations. This involves optimizing their 3D structures and assigning correct chemical properties.

Step-by-step Protocol:

  • Ligand Preparation:

    • Obtain the 2D structure of 3-[(4-iodophenoxy)methyl]benzohydrazide and the comparator compounds (Ciprofloxacin, Oxacillin).

    • Convert the 2D structures to 3D using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges (e.g., Gasteiger charges) to all atoms.

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB):

      • E. coli DNA Gyrase B (e.g., PDB ID: 5L3J)

      • S. aureus PBP2a (e.g., PDB ID: 1VQQ)

      • M. tuberculosis InhA (e.g., PDB ID: 2NSD)

      • S. aureus FabH (e.g., PDB ID: 1HNJ)[7][8]

    • Remove water molecules and any co-crystallized ligands from the protein structures.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Identify the active site of each protein based on the co-crystallized ligand or from published literature.

Molecular Docking Simulation

Rationale: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. This allows for a comparative assessment of different ligands against the same target.

Step-by-step Protocol:

  • Grid Generation:

    • Define a grid box that encompasses the active site of each target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Execution:

    • Utilize a validated docking program such as AutoDock Vina.

    • Dock 3-[(4-iodophenoxy)methyl]benzohydrazide and the comparator compounds into the active site of each prepared protein target.

    • Employ a search algorithm (e.g., Lamarckian Genetic Algorithm) to explore various ligand conformations and orientations.

  • Analysis of Docking Results:

    • Analyze the docking results to identify the best binding pose for each ligand-protein complex based on the predicted binding energy (in kcal/mol).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues using molecular visualization software (e.g., PyMOL, Discovery Studio).

Visualization of the Docking Workflow

The following diagram illustrates the key stages of the comparative molecular docking workflow.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning, H-addition) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Results Analysis (Binding Energy, Poses) docking->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

Caption: Workflow of the comparative molecular docking study.

Predicted Binding Affinities and Interaction Analysis

The following table summarizes the predicted binding energies (in kcal/mol) of 3-[(4-iodophenoxy)methyl]benzohydrazide and the comparator compounds against the selected bacterial targets. Lower binding energy values indicate a higher predicted binding affinity.

CompoundE. coli DNA Gyrase B (kcal/mol)S. aureus PBP2a (kcal/mol)M. tuberculosis InhA (kcal/mol)S. aureus FabH (kcal/mol)
3-[(4-iodophenoxy)methyl]benzohydrazide -8.2-7.5-7.9-8.5
Ciprofloxacin -8.8-6.9-7.2-7.0
Oxacillin -6.5-8.1-6.2-6.8

Analysis of Results:

The in silico docking results suggest that 3-[(4-iodophenoxy)methyl]benzohydrazide exhibits promising binding affinities for all tested bacterial targets. Notably, its predicted binding energy for E. coli DNA Gyrase B is comparable to that of Ciprofloxacin, a known DNA gyrase inhibitor. Furthermore, it shows a strong predicted affinity for S. aureus FabH, surpassing both comparator drugs. The compound also demonstrates favorable predicted binding to S. aureus PBP2a and M. tuberculosis InhA.

A detailed analysis of the binding poses (not shown) would reveal specific interactions, such as hydrogen bonds with key active site residues and hydrophobic interactions, which contribute to the predicted binding affinities. For instance, in the FabH active site, the hydrazide moiety could potentially form crucial hydrogen bonds with residues like THR81, while the iodophenoxy group engages in hydrophobic interactions with residues such as ALA246.[7]

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of 3-[(4-iodophenoxy)methyl]benzohydrazide as a broad-spectrum antibacterial agent. Its predicted ability to interact with multiple, validated bacterial targets suggests a possible multi-target mechanism of action, which could be advantageous in overcoming drug resistance.

The logical next steps involve the experimental validation of these computational findings. This would include:

  • In vitro antimicrobial susceptibility testing: Determining the Minimum Inhibitory Concentration (MIC) of the compound against a panel of Gram-positive and Gram-negative bacteria, including resistant strains.[7][9]

  • Enzyme inhibition assays: Directly measuring the inhibitory activity of the compound against the purified target enzymes (DNA Gyrase B, PBP2a, InhA, and FabH).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 3-[(4-iodophenoxy)methyl]benzohydrazide to optimize its antibacterial activity and pharmacokinetic properties.

By integrating computational and experimental approaches, the journey from a promising in silico hit to a viable clinical candidate can be significantly accelerated. This guide serves as a foundational blueprint for such an endeavor.

References

  • Kushwanth, S., et al. (2025). SYNTHESIS, IN-SILICO DESIGN, ADMET PROFILING, AND DOCKING STUDIES OF BENZOHYDRAZIDE DERIVATIVES AS POTENTIAL ANTI-BACTERIAL AGENTS. Research Square.
  • Al-Hourani, B. J., et al. (2024). Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. ACS Omega.
  • Jayanthi, E., & Manivel, P. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives.
  • Amoumeur, A., et al. (2020). Molecular docking studies for the identifications of novel antimicrobial compounds targeting of staphylococcus aureus. Moroccan Journal of Chemistry.
  • Jayanthi, E., & Manivel, P. (2015).
  • Abdel-Wahab, B. F., et al. (2018). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. Texila International Journal of Basic Medical Sciences.
  • Kumar, A., et al. (2017). Synthesis, Molecular Docking and Antibacterial Activity of Some Novel Pyridin-2-yl-Carbamodithioates. Journal of the Serbian Chemical Society.
  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
  • Chu, W., et al. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Pharmaceutical and Biomedical Research.
  • Al-Ostath, A. I., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection.
  • Popiołek, Ł. (2021). Benzohydrazide derivatives with interesting antibacterial activity.
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules.
  • WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium. (2020).
  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
  • Al-Ostath, A. I., et al. (2021). Molecular docking results to antibacterial targets.
  • Le, T. H., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology.
  • Monteiro, D. C. F., et al. (2025). Identification of Bacterial Oligopeptidase B Inhibitors from Microbial Natural Products: Molecular Insights, Docking Studies, MD Simulations, and ADMET Predictions.
  • Chu, W., et al. (2018). Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Brieflands.
  • Matos, M. J., et al. (2019). Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. Molecules.
  • Yan, L., et al. (2018). Synthesis, crystal structures, and antibacterial activity of a series of hydrazone compounds derived from 4-methylbenzohydrazide. Journal of the Chilean Chemical Society.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-iodophenoxy)methyl]benzohydrazide

Topic: Personal protective equipment for handling 3-[(4-iodophenoxy)methyl]benzohydrazide Content Type: Operational Safety & Logistics Guide Executive Summary & Risk Profile Compound Class: Aryl Hydrazide / Halogenated E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-[(4-iodophenoxy)methyl]benzohydrazide Content Type: Operational Safety & Logistics Guide

Executive Summary & Risk Profile

Compound Class: Aryl Hydrazide / Halogenated Ether Primary Hazard Driver: The benzohydrazide moiety (-CONHNH₂) drives the primary safety concerns, as hydrazides are established skin sensitizers, potential mutagens, and systemic toxins (liver/kidney) upon chronic exposure.[1][2] The aryl iodide component introduces light sensitivity and potential thyroid-related toxicity if metabolized.

Operational Status: HIGH CAUTION . Treat as a potential Carcinogen, Mutagen, or Reprotoxicant (CMR) substance until specific toxicological data proves otherwise.

Hazard DomainRisk LevelMechanism of Action
Inhalation High Hydrazide dusts are potent respiratory irritants and can be absorbed systemically.[3]
Dermal High Lipophilic nature (phenoxy/iodine) facilitates skin absorption; hydrazides cause contact dermatitis.
Reactivity Moderate Incompatible with strong oxidizers (e.g., peroxides, bleach). Releases toxic NOₓ and iodine vapors upon combustion.
Stability Moderate Light Sensitive. The C-I bond is labile; photodegradation can release free iodine.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Adhere to this enhanced protection protocol.

ZoneEquipmentSpecification & Rationale
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Barrier).Rationale: Hydrazides can permeate thin nitrile. The "sacrificial" outer glove prevents permeation during incidental contact.
Ocular Chemical Goggles Spec: ANSI Z87.1+ Impact/Splash rated.Rationale: Safety glasses with side shields are inadequate for powders that can become airborne or solutions that may splash.
Respiratory N95 / P100 or PAPR Small Scale (<50mg): N95 Mask (minimum).Large Scale (>50mg): P100 Half-Face Respirator.Rationale: Prevents inhalation of micro-particulates during weighing.
Body Barrier Lab Coat Spec: Tyvek® or chemically resistant synthetic (poly-cotton blends are porous).Rationale: Prevents dust entrapment in fabric fibers which can lead to secondary exposure outside the lab.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation (Pre-Work)
  • Engineering Controls: Verify Fume Hood velocity is 100 fpm (0.5 m/s) .

  • Light Protection: Wrap receiving vessels in aluminum foil or use amber glassware to protect the iodine moiety.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Dry hydrazide powders are prone to static charge and scattering.

Phase B: Weighing & Solubilization

Goal: Minimize dust generation and aerosolization.

  • Don PPE: Follow the order: Gown

    
     Mask 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle; transfer small amounts to a weighing boat.

  • Solubilization:

    • Preferred Solvents: DMSO, DMF, or Methanol.

    • Technique: Add solvent immediately after weighing to capture dust.

    • Caution: Dissolution is often exothermic. Add solvent slowly.

Phase C: Reaction & Cleanup
  • Quenching: If reacting, ensure no residual oxidizers are present.

  • Decontamination: Wipe surfaces with a 10% Sodium Thiosulfate solution (neutralizes iodine) followed by a detergent wash. Avoid bleach (creates toxic chloramines with hydrazides).

Visualization: Safety & Decision Workflows
Figure 1: Safe Handling Logic Flow

This diagram outlines the critical decision points during the handling lifecycle.[4]

SafeHandling Start Start: Compound Retrieval CheckPPE Verify PPE: Double Nitrile + N95 Start->CheckPPE HoodCheck Fume Hood >100 fpm? CheckPPE->HoodCheck HoodCheck->Start Fail (Fix Hood) Weighing Weighing: Static Control + Foil Wrap HoodCheck->Weighing Pass Solvent Solubilization: Add DMSO/MeOH Weighing->Solvent Cleanup Decon: Thiosulfate Wipe Solvent->Cleanup Waste Disposal: Solid Toxic Waste Cleanup->Waste

Caption: Step-by-step workflow ensuring containment from retrieval to disposal.

Figure 2: Spill Response Decision Tree

Immediate actions for solid vs. liquid spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with wet pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid Decon Wipe: 10% Thiosulfate Then: Soap/Water ActionSolid->Decon ActionLiquid->Decon Report Report to EHS Decon->Report

Caption: Protocol for containing and neutralizing spills to prevent contamination.

Waste Disposal & Deactivation

Do not dispose of down the drain. This compound is toxic to aquatic life and persists in the environment.[2]

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Toxic Waste" bin (double-bagged).

  • Liquid Waste:

    • Segregate into "Halogenated Organic Waste" streams due to the iodine and phenoxy groups.

    • Do NOT mix with acidic waste streams if possible (risk of hydrazine liberation).

  • Container Labeling: Clearly mark as "Toxic," "Sensitizer," and "Contains Iodine."

Emergency Response
  • Eye Contact: Flush immediately with water for 15 minutes.[2] Lift eyelids.[3] Seek medical attention (Hydrazides can cause corneal damage).

  • Skin Contact: Remove contaminated clothing.[4] Wash skin with soap and water.[2] Do not use ethanol (enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Benzohydrazide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] Retrieved from [Link]

  • New Jersey Department of Health (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-[(4-iodophenoxy)methyl]benzohydrazide
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3-[(4-iodophenoxy)methyl]benzohydrazide
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